D-Folic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

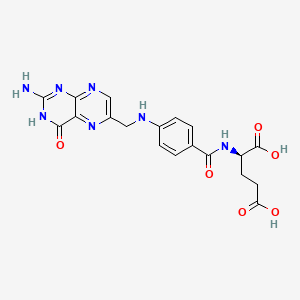

D-Folic Acid can be synthesized through several chemical routes. One common method involves the condensation of p-aminobenzoic acid with glutamic acid and pteridine . The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the folic acid molecule.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation using genetically modified bacteria. These bacteria are engineered to overproduce the necessary precursors, which are then chemically converted into this compound . This method is cost-effective and scalable, making it suitable for mass production.

化学反応の分析

Types of Reactions

D-Folic Acid undergoes various chemical reactions, including:

Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Dihydrofolate reductase is the primary enzyme involved in the reduction process.

Substitution: Strong nucleophiles such as sodium hydroxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include dihydrofolic acid, tetrahydrofolic acid, and various substituted derivatives .

科学的研究の応用

Prevention of Neural Tube Defects

D-Folic Acid is widely recognized for its preventive role against neural tube defects during pregnancy. Research indicates that adequate intake of folic acid before and during early pregnancy significantly reduces the risk of congenital anomalies such as spina bifida and anencephaly. A comprehensive review highlighted the importance of folic acid supplementation, particularly in women of childbearing age, as a public health measure to minimize the incidence of these defects .

Cardiovascular Health

Folic acid has been shown to play a protective role in cardiovascular health by reducing homocysteine levels, an amino acid linked to increased risk of cardiovascular diseases. A study involving high-fat diet-induced obesity in mice demonstrated that folic acid supplementation improved cardiac function and reduced myocardial fibrosis . This suggests potential therapeutic applications in managing heart-related conditions, particularly those associated with obesity and metabolic syndrome.

Cognitive Function and Mental Health

Research has also explored the impact of this compound on cognitive function, especially among older adults with mild cognitive impairment. A randomized controlled trial assessed the effects of combined vitamin D3 and folic acid supplementation on cognitive performance. While the results indicated no significant improvement in overall cognitive function, further studies are necessary to understand the nuanced effects of folic acid on brain health and its potential role in preventing dementia .

Cancer Research

The relationship between folic acid and cancer has garnered attention due to its dual role in cell proliferation. While adequate folate levels are essential for DNA synthesis and repair, excessive intake may be associated with certain cancers. An expert panel recommended further research to elucidate the mechanisms by which folic acid influences cancer growth, emphasizing the need for well-designed studies to assess its effects on various cancer types .

Folic Acid in Lactation

Folic acid supplementation has been investigated for its effects on lactation and maternal health. A study examined the impact of folic acid on ribonuclease activity in human milk, suggesting that it may enhance the degradation of viral RNA, thereby potentially improving maternal and infant health outcomes . This highlights the importance of adequate folate intake during breastfeeding.

Therapeutic Use in Drug Toxicity

Folic acid is also utilized therapeutically to mitigate drug toxicity, particularly in patients undergoing methotrexate treatment for cancer. Case studies have shown that oral folic acid can significantly reduce corneal epitheliopathy caused by methotrexate injections, suggesting a protective role against drug-induced side effects . This application underscores the compound's versatility beyond nutritional supplementation.

Data Summary Table

作用機序

D-Folic Acid exerts its effects by participating in the synthesis of nucleotides for DNA and RNA. It is converted into its active forms, dihydrofolic acid and tetrahydrofolic acid, by the enzyme dihydrofolate reductase . These active forms act as coenzymes in various metabolic pathways, including the remethylation of homocysteine to methionine and the synthesis of purines and pyrimidines .

類似化合物との比較

Similar Compounds

Folate: The naturally occurring form found in foods.

Folinic Acid: A derivative of folic acid used in cancer treatment.

Methotrexate: An antifolate drug used in chemotherapy.

Uniqueness

D-Folic Acid is unique in its stability and bioavailability compared to naturally occurring folate. It is more stable during food processing and storage, making it ideal for fortification and supplementation .

生物活性

D-Folic acid, a biologically active form of folate, plays a crucial role in various metabolic processes within the human body. This article delves into its biological activity, mechanisms of action, and implications for health based on recent research findings.

Overview of this compound

This compound is a water-soluble B-vitamin (B9) that is vital for DNA synthesis, repair, and methylation. It exists in several forms, with 5-methyltetrahydrofolate (5-MTHF) being the most prevalent and biologically active form in human circulation. Folic acid is essential for the proper functioning of cellular processes, including amino acid metabolism and the synthesis of nucleotides.

The biological activity of this compound primarily involves its role as a coenzyme in one-carbon metabolism. Key functions include:

- Methylation Reactions : this compound donates methyl groups necessary for the conversion of homocysteine to methionine, thus regulating homocysteine levels and preventing cardiovascular diseases .

- Nucleotide Synthesis : It is involved in the synthesis of purines and pyrimidines, which are critical for DNA and RNA synthesis .

- Amino Acid Metabolism : this compound participates in the metabolism of amino acids such as histidine and serine, contributing to the overall amino acid pool required for protein synthesis .

1. Neural Tube Defects (NTDs)

Numerous studies have established a strong correlation between folic acid supplementation and the reduction of neural tube defects during pregnancy. A case-control study indicated that folic acid consumption reduced NTDs by up to 79% among pregnant women . The odds ratios from various studies consistently show significant protective effects against NTDs:

| Study Type | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|

| Case-control (prefortification) | 0.7 | 0.5 - 0.8 |

| Case-control (postfortification) | 0.93 | 0.82 - 1.06 |

2. Colorectal Cancer Prevention

A double-blind placebo-controlled trial investigated the effects of high-dose folic acid supplementation on colorectal adenoma recurrence. The results showed a significant reduction in adenoma recurrence among those receiving folic acid compared to the placebo group:

- Mean number of recurrent polyps at 3 years:

- Folic Acid Group: 0.36

- Placebo Group: 0.82

- This indicates a potential chemopreventive role for this compound in colorectal neoplasia .

3. Cardiovascular Health

Folic acid's role in lowering homocysteine levels has been linked to reduced cardiovascular disease risk. Elevated homocysteine is a known risk factor for heart disease, and studies suggest that adequate folate intake can mitigate this risk by facilitating its conversion back to methionine .

Case Studies

Case Study on Neural Tube Defects in Iran : A study involving 243 pregnant women showed significant reductions in NTD incidence among those who consumed folic acid supplements compared to those who did not . The findings support public health recommendations for folic acid supplementation before and during pregnancy.

Colorectal Adenomas Study : In a controlled trial with patients having adenomatous polyps, those supplemented with this compound exhibited a threefold reduction in polyp recurrence after three years compared to those receiving placebo .

特性

IUPAC Name |

(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。